molecular formula C20H19N5O2S B2614266 N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941992-39-8

N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2614266
CAS No.: 941992-39-8
M. Wt: 393.47
InChI Key: PVEOIPMITYWKDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

The compound N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is part of a broader class of chemicals that have been the focus of extensive research due to their chemical properties and potential applications. Studies have focused on synthesizing and characterizing various derivatives of thieno[3,4-c]pyrazol, thieno[2,3-b]pyridine, and other related heterocyclic compounds. These substances are synthesized through various chemical reactions and processes, with an emphasis on achieving specific molecular structures and understanding their chemical behavior (Abdelhamid & Alkhodshi, 2005; Elneairy et al., 2006).

Potential Applications in Material Science

The derivatives of thieno[2,3-b]pyridine and related compounds have been explored for their potential use in material sciences, such as their application as disperse dyes. These compounds exhibit interesting spectral characteristics and fastness properties, which make them suitable for applications in textile and related industries (Ho, 2005).

Structural and Computational Analysis

The compound and its related derivatives have been subjected to structural and computational analysis to understand their conformational polymorphism and molecular packing. Such studies are crucial for material sciences and the development of pharmaceuticals, as they provide detailed insights into the molecular structures and interactions at the atomic level (Jotani et al., 2016).

Catalysis and Synthesis of Heterocyclic Compounds

Research has also been conducted on the use of related compounds in catalysis. For example, studies have shown the effectiveness of certain oxalamide derivatives in catalyzing the coupling of terminal alkynes with aryl halides. This highlights the potential utility of these compounds in synthetic chemistry for creating a wide variety of molecular structures (Chen et al., 2023).

Mechanism of Action

The mechanism of action of similar compounds has been studied. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, one of the compounds gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-4-6-15(7-5-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOIPMITYWKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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